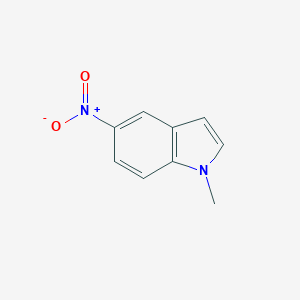

1-Methyl-5-nitro-1H-indole

Descripción general

Descripción

1-Methyl-5-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 g/mol . The IUPAC name for this compound is 1-methyl-5-nitroindole .

Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-indole includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8 (11 (12)13)2-3-9 (7)10/h2-6H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-5-nitro-1H-indole are not available, indole derivatives are known to be key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilitate C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-indole has a molecular weight of 176.17 g/mol, and its exact mass is 176.058577502 g/mol . It has a topological polar surface area of 50.8 Ų . The compound has a complexity of 214 .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives have been used in the treatment of various types of cancer . They are biologically active compounds that have shown effectiveness in treating cancer cells . The specific methods of application and experimental procedures vary depending on the type of cancer and the specific indole derivative used. The results have been promising, with many indole derivatives showing significant anti-cancer activity .

Treatment of Alzheimer’s Disease and Glaucoma

Indole derivatives have also been used in the treatment of Alzheimer’s disease and glaucoma . The indole scaffold is a key structural component of some FDA-approved drugs such as physostigmine . The methods of application and experimental procedures would depend on the specific drug and the condition being treated. The outcomes have been positive, with these drugs showing effectiveness in treating these conditions .

Antiviral Activity

Indole derivatives have shown antiviral activity . They have been used as antiviral agents, with some compounds showing inhibitory activity against influenza A and Coxsackie B4 virus . The methods of application and experimental procedures would depend on the specific virus and the indole derivative used. The results have been promising, with these compounds showing significant antiviral activity .

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . They have been used as anti-inflammatory agents, with some compounds showing significant anti-inflammatory activity . The methods of application and experimental procedures would depend on the specific inflammatory condition and the indole derivative used. The results have been promising, with these compounds showing significant anti-inflammatory activity .

Antioxidant Activity

Indole derivatives have shown antioxidant activity . They have been used as antioxidants, with some compounds showing significant antioxidant activity . The methods of application and experimental procedures would depend on the specific oxidative stress condition and the indole derivative used. The results have been promising, with these compounds showing significant antioxidant activity .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . They have been used as antimicrobial agents, with some compounds showing significant antimicrobial activity . The methods of application and experimental procedures would depend on the specific microbial infection and the indole derivative used. The results have been promising, with these compounds showing significant antimicrobial activity .

Protein Kinase C Theta (PKCθ) Inhibitors

Indole derivatives have been used in the preparation of Protein Kinase C Theta (PKCθ) inhibitors . PKCθ is a novel PKC isozyme that plays a crucial role in T cell activation and survival. Inhibitors of PKCθ are being investigated for their potential in the treatment of autoimmune diseases and cancer .

Tubulin Polymerization Inhibitors

Indole derivatives have been used in the preparation of tubulin polymerization inhibitors . Tubulin polymerization inhibitors interfere with microtubule dynamics, disrupting cell division and inducing cell death. They are being investigated for their potential in cancer treatment .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities . Anticholinesterases inhibit the breakdown of acetylcholine, a neurotransmitter, and are used in the treatment of Alzheimer’s disease and myasthenia gravis .

Antidiabetic Activities

Indole derivatives have shown antidiabetic activities . They have been used in the treatment of diabetes, with some compounds showing significant antidiabetic activity .

Antimalarial Activities

Indole derivatives have shown antimalarial activities . They have been used in the treatment of malaria, with some compounds showing significant antimalarial activity .

Tryptophan Dioxygenase Inhibitors

Indole derivatives have been used in the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme involved in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme are being investigated for their potential in the treatment of cancer .

Antitubercular Activities

Indole derivatives have shown antitubercular activities . They have been used in the treatment of tuberculosis, with some compounds showing significant antitubercular activity .

Anti-HIV Activities

Indole derivatives have shown anti-HIV activities . They have been used in the treatment of HIV, with some compounds showing significant anti-HIV activity .

Antifungal Activities

Indole derivatives have shown antifungal activities . They have been used in the treatment of fungal infections, with some compounds showing significant antifungal activity .

Antiparasitic Activities

Indole derivatives have shown antiparasitic activities . They have been used in the treatment of parasitic infections, with some compounds showing significant antiparasitic activity .

Antipsychotic Activities

Indole derivatives have shown antipsychotic activities . They have been used in the treatment of psychotic disorders, with some compounds showing significant antipsychotic activity .

Antidepressant Activities

Indole derivatives have shown antidepressant activities . They have been used in the treatment of depression, with some compounds showing significant antidepressant activity .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-5-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQSCHRKSBGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184021 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-indole | |

CAS RN |

29906-67-0 | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)